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Compound of Interest

Compound Name: 5-Nitroisophthalamide

CAS No.: 38177-07-0

Cat. No.: B1605356

Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced

efficacy and specificity is perpetual. The 5-nitroisophthalamide scaffold has emerged as a

promising, albeit underexplored, platform for the development of new drugs, particularly in the

realms of antimicrobial and anticancer research. The presence of the nitro group, a well-known

pharmacophore and toxicophore, imparts unique electronic properties that can be harnessed

for therapeutic benefit. This guide provides a comprehensive analysis of the structure-activity

relationships (SAR) of 5-nitroisophthalamide analogs, drawing upon experimental data from

closely related chemical series to elucidate the key structural determinants of biological activity.

The 5-Nitroisophthalamide Core: A Foundation for
Biological Activity
The 5-nitroisophthalamide backbone consists of a benzene ring substituted with two amide

functionalities at positions 1 and 3, and a nitro group at position 5. This arrangement offers

several key features that are crucial for its biological potential.
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The isophthalamide unit provides a rigid scaffold that can be functionalized at the amide

nitrogens (N,N') to modulate pharmacokinetic and pharmacodynamic properties. The relative

meta-positioning of the amide groups creates a specific spatial arrangement for interaction with

biological targets.

The 5-nitro group is a strong electron-withdrawing group, which significantly influences the

electronic character of the aromatic ring. This can enhance the molecule's ability to participate

in various biological interactions, including intercalation with DNA or inhibition of key enzymes.

In many known nitroaromatic drugs, the nitro group is a bioreductive-activated pharmacophore,

meaning it can be reduced by specific enzymes within target cells (e.g., bacterial

nitroreductases) to generate reactive cytotoxic species. This selective activation is a key

strategy for achieving targeted toxicity against pathogens or cancer cells.[1][2]

Deciphering the Structure-Activity Relationship:
Insights from Analogous Series
Direct and extensive SAR studies on a wide range of 5-nitroisophthalamide analogs are not

yet prevalent in the public domain. However, by examining the SAR of structurally related

compounds, such as polyhalo isophthalonitriles and N,N'-disubstituted ureas, we can infer the

likely impact of various structural modifications on the biological activity of the 5-
nitroisophthalamide scaffold.

The Influence of N,N'-Substituents
The nature of the substituents on the two amide nitrogen atoms is a critical determinant of the

biological activity of isophthalamide analogs. These substituents can influence the molecule's

solubility, lipophilicity, steric profile, and ability to form hydrogen bonds, all of which are key to

its interaction with biological targets.

In a study of polyhalo isophthalonitrile derivatives, which share the core benzene-1,3-

dicarbonitrile structure, variations in the substituents at other positions of the ring had a

profound impact on their antimicrobial activity.[3] This suggests that modifications to the

periphery of the isophthalamide ring, including the N-substituents, are a viable strategy for

optimizing activity.
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For instance, in a series of N,N'-disubstituted ureas evaluated as antiplatelet agents, the nature

of the aryl groups attached to the urea nitrogens was crucial for their potency.[4] This highlights

the importance of the N-substituents in directing the molecule to its biological target and

engaging in specific binding interactions.

Key Inferred SAR Principles for N,N'-Substituents:

Lipophilicity: Increasing the lipophilicity of the N-substituents (e.g., by introducing alkyl or aryl

groups) may enhance membrane permeability, which could be beneficial for targeting

intracellular pathogens or for oral bioavailability. However, excessive lipophilicity can lead to

poor solubility and non-specific toxicity.

Steric Bulk: The size and shape of the N-substituents can influence how the molecule fits

into the binding site of a target protein. Bulky substituents may enhance selectivity for a

particular target but could also lead to steric hindrance and reduced activity.

Hydrogen Bonding: The amide N-H groups can act as hydrogen bond donors. The nature of

the N-substituents can influence the strength of these interactions. The introduction of

functional groups capable of hydrogen bonding within the N-substituents could provide

additional anchor points for target binding.

Aromatic vs. Aliphatic Substituents: Aryl substituents can engage in π-stacking interactions

with aromatic residues in a binding pocket, which can significantly contribute to binding

affinity. Aliphatic substituents, on the other hand, can explore hydrophobic pockets.

The Role of the 5-Nitro Group
The 5-nitro group is arguably the most critical feature of this scaffold for its potential as a

targeted therapeutic. As mentioned, its electron-withdrawing nature and potential for

bioreductive activation are key to its biological effects.

Studies on other nitroaromatic compounds have consistently shown that the nitro group is

essential for their antimicrobial and anticancer activities. For example, the anticancer activity of

some diarylamines is dependent on the presence of a nitro group on one of the aromatic rings.

[5] The mechanism often involves the enzymatic reduction of the nitro group to form reactive

nitroso, hydroxylamino, and amino metabolites that can induce oxidative stress and damage

cellular macromolecules like DNA.[1][2]
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Caption: Hypothetical bioreductive activation of 5-nitroisophthalamide analogs.

Comparative Performance Data from Analogous
Compounds
To provide a quantitative basis for the inferred SAR, the following table summarizes the

antimicrobial activity of a series of polyhalo isophthalonitrile derivatives. While not 5-
nitroisophthalamides, these compounds share the core isophthaloyl scaffold and

demonstrate how substitutions on the ring impact biological activity.

Table 1: Antimicrobial Activity (MIC, µg/mL) of Selected Polyhalo Isophthalonitrile Analogs[3]

Compo
und

R1 R2 R3 R4
S.
aureus

B.
cereus

C.
albicans

3j F
Benzyla

mino
Cl F 0.5 0.4 0.5

Nofloxaci

n
- - - - 0.2 0.2 -

Fluconaz

ole
- - - - - - 0.5

Note: The positions R1-R4 correspond to the 2-, 4-, 5-, and 6-positions of the isophthalonitrile

ring.

The data for compound 3j is particularly insightful, showing that a combination of halogen and

amino substituents can lead to potent antimicrobial activity, comparable to standard drugs.[3]
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This underscores the potential for achieving high potency through systematic modification of

the isophthalamide scaffold.

Experimental Protocols
For researchers aiming to explore the SAR of 5-nitroisophthalamide analogs, the following

experimental workflows provide a starting point for synthesis and biological evaluation.

General Synthetic Protocol for N,N'-Disubstituted-5-
nitroisophthalamides
The synthesis of 5-nitroisophthalamide analogs can be readily achieved from 5-

nitroisophthalic acid.
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Purification
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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